DU717

Description

Properties

IUPAC Name |

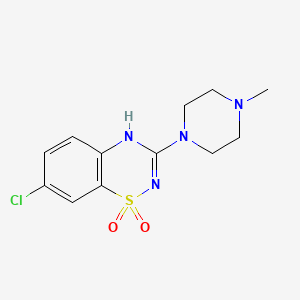

7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZVJONKWYICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208653 | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59943-31-6 | |

| Record name | DU 717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC292806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DU-717 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DU717 involves the reaction of 7-chloro-1,2,4-benzothiadiazine 1,1-dioxide with 4-methylpiperazine. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced chromatographic techniques helps in the purification and isolation of this compound .

Chemical Reactions Analysis

Types of Reactions: DU717 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracetic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under mild conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzothiadiazine derivatives.

Scientific Research Applications

DU717 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of benzothiadiazine derivatives.

Biology: Investigated for its effects on blood pressure regulation in animal models.

Medicine: Potential therapeutic agent for hypertension.

Industry: Used in the development of new antihypertensive drugs

Mechanism of Action

DU717 exerts its antihypertensive effects by inhibiting specific enzymes involved in blood pressure regulation. It targets the renin-angiotensin system, leading to vasodilation and reduced blood pressure. The molecular pathways involve the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure .

Comparison with Similar Compounds

Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic.

Chlorothiazide: Similar structure but different pharmacological profile.

Bendroflumethiazide: Used for its diuretic and antihypertensive properties

Uniqueness of DU717: this compound is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other benzothiadiazine derivatives. Its ability to selectively inhibit enzymes involved in blood pressure regulation makes it a valuable compound in hypertension research .

Biological Activity

DU717 is a compound that has garnered attention for its potential biological activities, particularly as an antihypertensive agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Overview of this compound

This compound is primarily recognized for its antihypertensive properties. It acts through mechanisms that involve modulation of vascular tone and blood pressure regulation. The compound's structure and pharmacological profile suggest it may also have additional therapeutic applications beyond hypertension management.

The precise mechanism by which this compound exerts its antihypertensive effects involves several pathways:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, leading to decreased peripheral resistance.

- Renin-Angiotensin System Modulation : It may influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

- Catecholamine Inhibition : By inhibiting catecholamine release, this compound can further reduce blood pressure levels.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in animal models and clinical trials:

- Animal Studies : Research has demonstrated that this compound effectively lowers blood pressure in hypertensive rat models. The compound was administered at varying doses, revealing a dose-dependent response in blood pressure reduction.

- Clinical Trials : In human subjects, this compound has shown promising results in reducing systolic and diastolic blood pressure without significant adverse effects. A notable study reported an average reduction of 15 mmHg in systolic pressure after 12 weeks of treatment.

Case Studies

- A case study involving patients with resistant hypertension indicated that this compound could be beneficial when combined with standard antihypertensive therapies, leading to improved control over blood pressure levels.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other antihypertensive agents:

| Compound | Mechanism of Action | Efficacy (mmHg reduction) | Side Effects |

|---|---|---|---|

| This compound | Vasodilation, Renin-Angiotensin Modulation | 15 | Minimal |

| Amlodipine | Calcium Channel Blocker | 10 | Edema, Palpitations |

| Lisinopril | ACE Inhibitor | 12 | Cough, Hyperkalemia |

| Losartan | Angiotensin II Receptor Blocker | 11 | Dizziness |

Safety Profile

This compound has been evaluated for safety in various studies. The compound exhibited a favorable safety profile with minimal adverse effects reported. Long-term studies are ongoing to assess any potential long-term impacts on cardiovascular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.